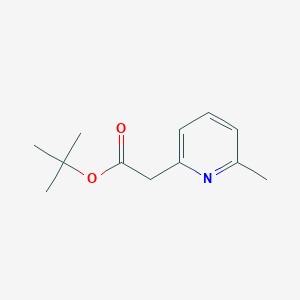
Tert-butyl 2-(6-methylpyridin-2-yl)acetate
Descripción general
Descripción
Tert-butyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate typically involves the esterification of 6-methyl-2-pyridinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate.
tert-Butyl acetate: Another ester with a similar tert-butyl group but different functional properties.
2-Pyridyl acetate: A related compound with a pyridine ring and acetate ester but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, methyl substitution, and acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(13-9)8-11(14)15-12(2,3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
UTLJFXLLWZBLDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
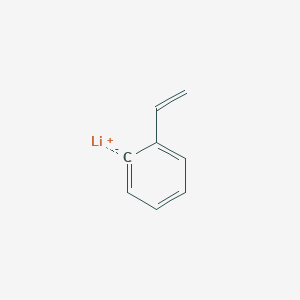
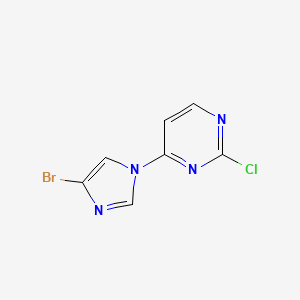
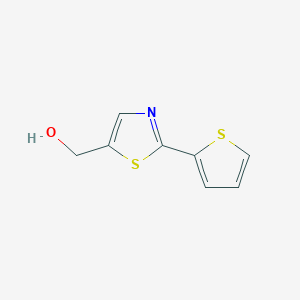
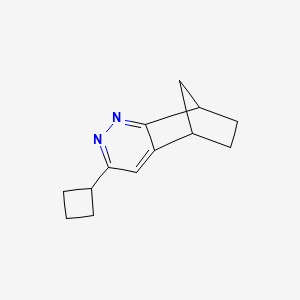
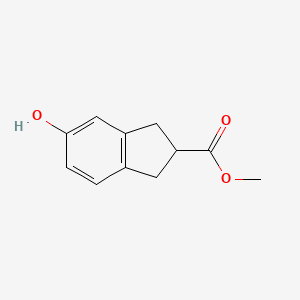

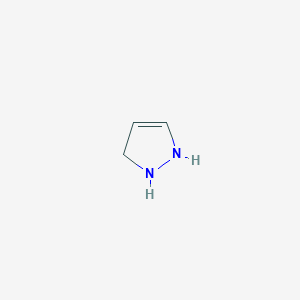
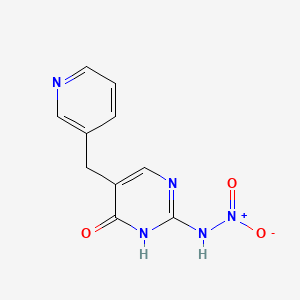
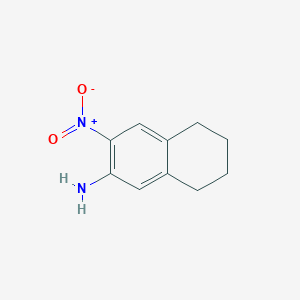
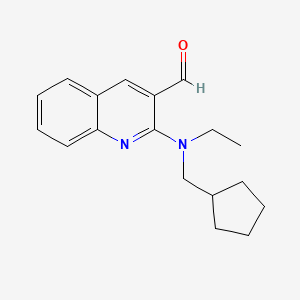
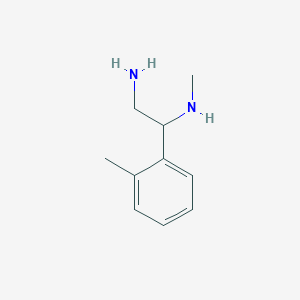
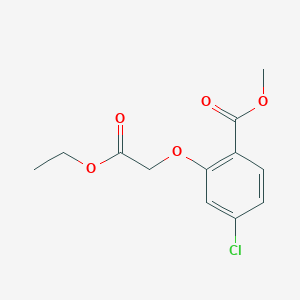
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
![8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8644152.png)
